Antiproliferative agent-13

Description

Properties

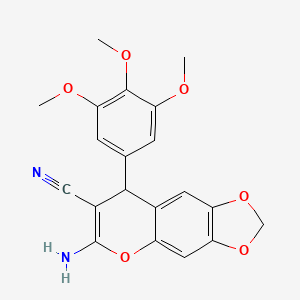

Molecular Formula |

C20H18N2O6 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

6-amino-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |

InChI |

InChI=1S/C20H18N2O6/c1-23-16-4-10(5-17(24-2)19(16)25-3)18-11-6-14-15(27-9-26-14)7-13(11)28-20(22)12(18)8-21/h4-7,18H,9,22H2,1-3H3 |

InChI Key |

LLTPNRJVRNURSX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4 |

Origin of Product |

United States |

Foundational & Exploratory

Antiproliferative agent-13 mechanism of action

- 1. mdpi.com [mdpi.com]

- 2. Action mechanism of anti-AH13 activity of 1,3-diaryl-1-nitrosoureas and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Antiproliferative Agent-13: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A novel triarylpyrazole derivative, identified as Antiproliferative Agent-13 (also known as compound 16c), has emerged as a potent inhibitor of cancer cell growth, particularly in melanoma. This technical guide provides an in-depth overview of its discovery, synthesis, and mechanism of action for researchers, scientists, and drug development professionals. The agent demonstrates significant cytotoxic activity against the human A375 melanoma cell line with an impressive IC50 value of 32.7 nM.[1][2]

Discovery and Biological Activity

This compound is a synthetic compound belonging to the triarylpyrazole class of molecules. Its discovery is part of a broader effort in the design and synthesis of novel heterocyclic compounds with potential as anticancer agents. The core structure of these compounds, the pyrazole (B372694) ring, is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities.

The antiproliferative effects of this agent and its analogs have been evaluated against a panel of human cancer cell lines. The data reveals a broad spectrum of activity, with particular potency observed against melanoma cell lines.

Quantitative Antiproliferative Data

The following table summarizes the 50% growth inhibition (GI50) concentrations of selected triarylpyrazole derivatives against various human cancer cell lines, highlighting the potency of this class of compounds.

| Compound | Cell Line | Cancer Type | GI50 (µM) |

| 1j | A375 | Melanoma | 0.26 |

| HCT-116 | Colon Cancer | 0.38 | |

| MCF-7 | Breast Cancer | 0.32 | |

| 1l | A375 | Melanoma | 0.35 |

| HCT-116 | Colon Cancer | 0.41 | |

| MCF-7 | Breast Cancer | 0.39 | |

| 1h | A375 | Melanoma | >10 |

| Sorafenib | A375 | Melanoma | 3.1 |

Data extracted from a study on related triarylpyrazole derivatives.

Synthesis of this compound (Compound 16c)

The synthesis of this compound and its analogs is a multi-step process rooted in established organic chemistry principles. The general synthetic route involves the construction of the core pyrazole ring followed by the introduction of various aryl and heterocyclic moieties.

General Synthetic Scheme

The synthesis commences with the reaction of a substituted acetophenone (B1666503) with an aryl aldehyde to form a chalcone (B49325). This intermediate then undergoes cyclization with a hydrazine (B178648) derivative to yield the central pyrazole scaffold. Subsequent functionalization of the pyrazole ring, often through N-arylation and palladium-catalyzed cross-coupling reactions, allows for the introduction of diverse substituents, leading to a library of triarylpyrazole derivatives.

Caption: General workflow for the synthesis of triarylpyrazole derivatives.

Experimental Protocols

General Procedure for the Synthesis of Triarylpyrazoles

A mixture of an appropriate chalcone (1 equivalent) and a hydrazine derivative (1.2 equivalents) in a suitable solvent, such as ethanol (B145695) or acetic acid, is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration, washed, and purified by recrystallization or column chromatography to afford the desired triarylpyrazole.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human cancer cells (e.g., A375) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathways

The precise mechanism of action of this compound is still under investigation. However, based on the activity of related triarylpyrazole compounds, it is hypothesized to exert its antiproliferative effects by targeting key signaling pathways involved in cancer cell proliferation and survival. One of the primary targets for this class of compounds is believed to be the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in melanoma and other cancers.

Caption: Hypothesized inhibition of the RAF/MEK/ERK signaling pathway.

Further studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by this compound. This will provide a more comprehensive understanding of its anticancer properties and facilitate its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Antiproliferative Agent MS13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and antiproliferative activity of the synthetic curcumin (B1669340) analog, MS13. The document details its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used in its evaluation.

Chemical Structure and Properties

MS13, also known as 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, is a diarylpentanoid and a synthetic analog of curcumin.[1][2] The structural modification, specifically the replacement of the β-diketone moiety found in curcumin with a five-carbon spacer, contributes to its enhanced stability and bioavailability.[1]

Chemical Structure:

Table 1: Physicochemical Properties of MS13

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₅ | [3] |

| Molecular Weight | 326.3 g/mol | [1][3] |

| IUPAC Name | (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one | [3] |

| LogP (Consensus) | 3.05 | [4] |

| Topological Polar Surface Area (TPSA) | 75.99 Ų | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

Synthesis

MS13 is synthesized through a base-catalyzed aldol (B89426) condensation reaction. This method involves the coupling of an appropriate aromatic aldehyde (vanillin, or 4-hydroxy-3-methoxybenzaldehyde) with acetone, typically in a 2:1 molar ratio of aldehyde to ketone.[1]

Antiproliferative Activity

MS13 has demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines, often exhibiting greater potency than its parent compound, curcumin.[2]

Table 2: In Vitro Antiproliferative and Cytotoxic Activity of MS13

| Cell Line | Cancer Type | Assay | Metric (µM) | Reference |

| DU 145 | Androgen-Independent Prostate Cancer | Cell Viability | EC₅₀: 7.57 ± 0.2 | [5] |

| PC-3 | Androgen-Independent Prostate Cancer | Cell Viability | EC₅₀: 7.80 ± 0.7 | [5] |

| SW480 | Primary Colon Cancer | Cell Viability | EC₅₀: 7.5 ± 2.8 | [2] |

| SW620 | Metastatic Colon Cancer | Cell Viability | EC₅₀: 5.7 ± 2.4 | [2] |

| NCI-H520 | Non-Small Cell Lung Cancer (Squamous) | Cell Viability | IC₅₀: ~6.3 (48h) | |

| NCI-H23 | Non-Small Cell Lung Cancer (Adenocarcinoma) | Cell Viability | IC₅₀: ~3.1 (48h) |

MS13 has been shown to inhibit the proliferation of cancer cells in a dose- and time-dependent manner.[1] Furthermore, it has exhibited a degree of selectivity for cancer cells over normal cell lines, as indicated by its selectivity index.[5]

Mechanism of Action

The antiproliferative effects of MS13 are attributed to its ability to induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

MS13 has been shown to induce apoptosis in cancer cells through various mechanisms:

-

Caspase-3 Activation: Treatment with MS13 leads to a significant increase in the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Bcl-2 Downregulation: MS13 decreases the expression of the anti-apoptotic protein Bcl-2.[2]

-

Morphological Changes: Cells treated with MS13 exhibit characteristic apoptotic features, such as cell shrinkage, membrane blebbing, and chromatin condensation.

Modulation of Signaling Pathways

Studies have indicated that MS13 exerts its anticancer effects by targeting multiple signaling pathways, most notably the PI3K/Akt and MAPK pathways.

Caption: Signaling pathways modulated by MS13.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of MS13.

Cell Viability and Antiproliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and antiproliferative effects of MS13 on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

The cells are then treated with various concentrations of MS13 (and a vehicle control, such as DMSO) for different time intervals (e.g., 24, 48, and 72 hours).

-

Following incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After a further incubation period, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells. The EC₅₀ or IC₅₀ value is calculated from the dose-response curve.

Apoptosis Assessment by Acridine (B1665455) Orange/Propidium (B1200493) Iodide (AO/PI) Double Staining

Objective: To visualize and differentiate between viable, apoptotic, and necrotic cells based on morphological changes.

Methodology:

-

Cells are seeded and treated with MS13 as described for the cell viability assay.

-

After the treatment period, the cells are harvested and washed.

-

A staining solution containing acridine orange (AO) and propidium iodide (PI) is added to the cell suspension.

-

The stained cells are then observed and imaged using a fluorescence microscope.

-

Interpretation:

-

Viable cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.

-

Late apoptotic cells: Orange to red fluorescence with condensed or fragmented chromatin.

-

Necrotic cells: Uniform red fluorescence.

-

Caption: Experimental workflow for AO/PI double staining.

Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3 as a marker of apoptosis induction.

Methodology:

-

Cells are treated with MS13 and harvested.

-

Cell lysates are prepared using a lysis buffer.

-

The protein concentration of the lysates is determined.

-

The lysate is then incubated with a specific caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

The activity of caspase-3 is measured by detecting the cleavage of the substrate, which results in the release of a chromophore (e.g., p-nitroaniline), using a spectrophotometer at a specific wavelength.

-

The results are typically normalized to the protein concentration and expressed as a fold change relative to the untreated control.

References

- 1. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]

- 2. The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3- methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)-1,4-Pentadien-3-One | C19H18O5 | CID 6474893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Identification and Validation of Antiproliferative Agent-13 (AP-13)

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

The discovery of novel antiproliferative agents is a cornerstone of modern therapeutics. However, the successful translation of a bioactive compound from a preliminary "hit" to a clinical candidate is critically dependent on a thorough understanding of its mechanism of action. This process begins with the precise identification and rigorous validation of its molecular target(s). This document provides an in-depth technical guide on the methodologies and data interpretation used to identify and validate the primary molecular target of the novel investigational compound, Antiproliferative Agent-13 (AP-13).

AP-13 was initially identified in a phenotypic screen for its potent inhibitory effects on the proliferation of various cancer cell lines. To advance its development, a multi-step strategy was employed, encompassing direct biochemical target isolation, comprehensive specificity profiling, confirmation of cellular target engagement, and functional validation of the target's role in the compound's antiproliferative activity. This guide details the experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying workflows and signaling pathways.

Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)

To identify the direct binding partners of AP-13 from the cellular proteome, an unbiased affinity chromatography approach coupled with mass spectrometry was utilized.[1] This method involves immobilizing a derivatized version of AP-13 onto a solid support to "pull down" its target protein(s) from a cell lysate.[2]

Data Presentation: Top Protein Hits from AC-MS

The following table summarizes the top five protein candidates identified by quantitative mass spectrometry. Proteins were ranked based on the fold-change enrichment in the AP-13 affinity column compared to a negative control column. Cyclin-Dependent Kinase 9 (CDK9) was identified as the most promising candidate.

| Rank | Protein Name | Gene Symbol | UniProt ID | Fold Enrichment (AP-13 vs. Control) | p-value |

| 1 | Cyclin-Dependent Kinase 9 | CDK9 | P50750 | 48.2 | 1.3 x 10⁻¹² |

| 2 | Heat Shock Protein 90 | HSP90AA1 | P07900 | 8.5 | 4.5 x 10⁻⁵ |

| 3 | Tubulin Beta Chain | TUBB | P07437 | 4.1 | 8.9 x 10⁻³ |

| 4 | Pyruvate Kinase | PKM | P14618 | 3.7 | 1.2 x 10⁻² |

| 5 | Lactate Dehydrogenase A | LDHA | P00338 | 2.9 | 3.5 x 10⁻² |

Experimental Protocol: AC-MS

Objective: To isolate and identify the direct binding targets of AP-13 from a total cell lysate.

Materials:

-

AP-13-linker-biotin conjugate

-

Streptavidin-conjugated magnetic beads

-

Human cancer cell line (e.g., HeLa)

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail)

-

Wash Buffer (Lysis buffer with 0.1% NP-40)

-

Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl)

-

Dithiothreitol (DTT), Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

-

Preparation of Affinity Resin: Incubate streptavidin-conjugated magnetic beads with an excess of the AP-13-biotin conjugate for 2 hours at 4°C to allow for binding. Wash the beads three times with Wash Buffer to remove unbound compound.

-

Cell Lysis: Harvest cultured HeLa cells, wash with cold PBS, and lyse on ice for 30 minutes in Lysis Buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Affinity Pulldown: Incubate the clarified cell lysate with the AP-13-conjugated beads for 4 hours at 4°C with gentle rotation. A control pulldown using beads conjugated with biotin (B1667282) only should be run in parallel.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads five times with 1 mL of cold Wash Buffer to remove non-specific protein binders.

-

Elution and Digestion: Elute bound proteins from the beads using Elution Buffer and heating at 95°C for 5 minutes. Reduce the eluted proteins with DTT, alkylate with IAA, and perform an in-solution tryptic digest overnight at 37°C.[3]

-

Mass Spectrometry: Analyze the resulting peptide mixtures by LC-MS/MS.

-

Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant). Calculate the fold enrichment for each protein by comparing its abundance in the AP-13 pulldown to the control pulldown.[4]

Visualization: AC-MS Experimental Workflow

Caption: Workflow for identifying AP-13 protein targets via AC-MS.

Target Specificity: Kinome Profiling

While AC-MS identified CDK9 as the primary target, it is crucial to understand the selectivity of AP-13. Kinase inhibitors often have off-target effects that can lead to toxicity.[5] A broad kinase panel screening was performed to assess the inhibitory activity of AP-13 against a wide range of human kinases.[6][7]

Data Presentation: Kinase Selectivity Profile of AP-13

AP-13 was screened at a concentration of 1 µM against a panel of over 400 human kinases. The table below shows the activity for CDK9 and the top 5 most inhibited off-target kinases. The results demonstrate a high degree of selectivity for CDK9.

| Kinase Target | Kinase Family | % Inhibition at 1 µM AP-13 | IC50 (nM) |

| CDK9 | CMGC | 98.7% | 15 |

| CDK2 | CMGC | 55.1% | 1,250 |

| GSK3B | CMGC | 42.6% | > 5,000 |

| PIM1 | CAMK | 38.9% | > 10,000 |

| DYRK1A | CMGC | 35.2% | > 10,000 |

| AURKB | Other | 29.8% | > 10,000 |

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

Objective: To quantify the inhibitory activity of AP-13 against a panel of purified human kinases.

Materials:

-

Purified recombinant kinases

-

Specific peptide substrates for each kinase

-

AP-13 stock solution in DMSO

-

[γ-³³P]-ATP

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA)

-

Phosphocellulose paper and wash solution (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, specific peptide substrate, and the respective kinase.

-

Compound Addition: Add AP-13 at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control. Incubate for 10 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Stop Reaction & Spot: Stop the reaction by adding phosphoric acid. Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP, leaving only the radiolabeled phosphopeptides bound to the paper.

-

Quantification: Measure the radioactivity on the paper using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds its intended target within the complex environment of a living cell is a critical validation step.[8] The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[9][10]

Data Presentation: CETSA Results for AP-13 and CDK9

HeLa cells were treated with either vehicle (DMSO) or 10 µM AP-13. The thermal stability of CDK9 was assessed by heating the cells to various temperatures and quantifying the amount of soluble CDK9 remaining. AP-13 treatment resulted in a significant thermal stabilization of CDK9.

| Treatment | Temperature (°C) | % Soluble CDK9 Remaining |

| Vehicle (DMSO) | 45 | 100 |

| Vehicle (DMSO) | 51 | 82 |

| Vehicle (DMSO) | 54 | 48 (Tₘ) |

| Vehicle (DMSO) | 57 | 21 |

| Vehicle (DMSO) | 60 | 5 |

| AP-13 (10 µM) | 45 | 100 |

| AP-13 (10 µM) | 54 | 95 |

| AP-13 (10 µM) | 57 | 81 |

| AP-13 (10 µM) | 60 | 52 (Tₘ) |

| AP-13 (10 µM) | 63 | 25 |

Tₘ = Apparent melting temperature Result: Thermal shift (ΔTₘ) = +6°C

Experimental Protocol: CETSA

Objective: To measure the engagement of AP-13 with CDK9 in intact cells by assessing ligand-induced thermal stabilization.

Materials:

-

HeLa cells

-

AP-13 stock solution in DMSO

-

PBS and complete culture medium

-

PCR tubes and a thermal cycler

-

Lysis Buffer (as in 2.2, with freeze-thaw lysis)

-

Western Blotting reagents (SDS-PAGE gels, transfer system, anti-CDK9 antibody, secondary antibody, ECL substrate)

Procedure:

-

Cell Treatment: Treat cultured HeLa cells with either AP-13 (10 µM) or DMSO for 1 hour in complete medium.

-

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

-

Heating Step: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 45°C to 66°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[11]

-

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separate Fractions: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Quantification by Western Blot: Collect the supernatants and analyze the amount of soluble CDK9 at each temperature point by Western blotting. An untreated protein (e.g., GAPDH) should be used as a loading control.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble CDK9 remaining versus temperature to generate melting curves for both vehicle and AP-13 treated samples. Determine the shift in the apparent melting temperature (ΔTₘ).

Visualization: CETSA Principle and Workflow

Caption: Workflow for confirming cellular target engagement using CETSA.

Target Validation: Linking CDK9 to Antiproliferative Activity

The final and most critical phase is to validate that the inhibition of CDK9 is indeed the mechanism responsible for the antiproliferative effects of AP-13. This was addressed by generating a drug-resistant cell line and analyzing downstream pathway effects.[12][13]

Generation of Drug-Resistant Cell Lines

A resistant cell line was generated by continuous culture of HeLa cells in the presence of escalating concentrations of AP-13. Sequencing the CDK9 gene in the resistant clone revealed a point mutation in the ATP-binding pocket.

The antiproliferative potency (IC50) of AP-13 was measured in the parental (Wild-Type) HeLa cell line and the AP-13 resistant clone. The significant shift in IC50 confirms that the mutation in CDK9 confers resistance.

| Cell Line | CDK9 Genotype | Antiproliferative IC50 of AP-13 (nM) | Fold Resistance |

| HeLa Wild-Type | Wild-Type | 50 | 1x |

| HeLa-AP13-Res | T186A Mutant | 7,500 | 150x |

Objective: To select for cells that can survive and proliferate in the presence of normally cytotoxic concentrations of AP-13.[14][15]

Procedure:

-

Initial Dosing: Culture parental HeLa cells in medium containing AP-13 at its IC50 concentration (50 nM).

-

Dose Escalation: When the cells resume proliferation, passage them and increase the concentration of AP-13 by 1.5- to 2-fold.[16]

-

Repeat Cycles: Repeat this process of recovery and dose escalation over several months.

-

Isolate Clones: Once cells are stably growing at a high concentration (e.g., >5 µM), isolate single-cell clones by limiting dilution.

-

Characterization: Expand the clones and confirm their resistance by re-assessing the IC50 of AP-13. Sequence the target gene (CDK9) to identify potential resistance-conferring mutations.

Objective: To introduce the identified resistance mutation (T186A) into a wild-type CDK9 expression vector to confirm its effect on AP-13 activity.[17][18]

Procedure:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change to code for Alanine instead of Threonine at position 186.[19]

-

Mutagenesis PCR: Use a high-fidelity DNA polymerase to amplify a plasmid containing wild-type CDK9 with the mutagenic primers. The PCR reaction will generate a new plasmid incorporating the mutation.

-

Template Removal: Digest the PCR reaction with the DpnI restriction enzyme, which specifically cleaves the methylated parental (non-mutated) plasmid DNA, leaving the newly synthesized mutant plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by Sanger sequencing.

Cellular Pathway Analysis

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), an essential step for transcriptional elongation. Inhibition of CDK9 is expected to decrease Pol II phosphorylation.

Caption: AP-13 inhibits the CDK9/P-TEFb complex, blocking transcription and cell proliferation.

Conclusion

The comprehensive strategy detailed in this guide has successfully identified and validated Cyclin-Dependent Kinase 9 (CDK9) as the primary molecular target of this compound.

-

Target Identification: Unbiased affinity chromatography-mass spectrometry definitively identified CDK9 as the highest-confidence binding partner of AP-13 in cell lysates.

-

Target Specificity: Kinome-wide profiling demonstrated that AP-13 is a highly selective inhibitor of CDK9, with significantly lower potency against other kinases.

-

Cellular Engagement: The Cellular Thermal Shift Assay confirmed that AP-13 directly engages and stabilizes CDK9 in intact cells, proving target binding in a physiological context.

-

Target Validation: The development of a resistant cell line harboring a mutation in the AP-13 binding site of CDK9 causally linked target inhibition to the compound's antiproliferative effect.

This rigorous target deconvolution provides a strong mechanistic foundation for the continued preclinical and clinical development of AP-13 as a selective CDK9 inhibitor.

References

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. reactionbiology.com [reactionbiology.com]

- 7. kinaselogistics.com [kinaselogistics.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. annualreviews.org [annualreviews.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. bioinnovatise.com [bioinnovatise.com]

- 18. benchchem.com [benchchem.com]

- 19. Site-Directed Mutagenesis [protocols.io]

The Antiproliferative Agent-13: A Technical Guide to Affected Signaling Pathways

A Comprehensive Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the signaling pathways affected by the antiproliferative agent-13 (AP-13), with a specific focus on two identified compounds: the diarylpentanoid MS13 and the saponin (B1150181) monomer DT-13. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the molecular mechanisms, quantitative data from key experiments, and comprehensive experimental protocols. The guide also includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of the antiproliferative effects of these agents.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel therapeutic agents. Antiproliferative agents that can selectively target cancer cells while minimizing damage to normal tissues are of paramount interest. This guide focuses on two such agents, MS13 and DT-13, which have demonstrated significant antiproliferative activity in various cancer models. Understanding the specific signaling pathways modulated by these compounds is crucial for their clinical development and for identifying potential biomarkers for patient stratification.

MS13 , a synthetic diarylpentanoid analog of curcumin, has shown potent anticancer effects in non-small cell lung cancer and prostate cancer. Its mechanism of action primarily involves the induction of apoptosis and the inhibition of cell proliferation and migration through the modulation of the PI3K/Akt and MAPK signaling pathways.

DT-13 , a steroidal saponin monomer isolated from Liriope muscari, has demonstrated antiproliferative activity in colorectal and prostate cancer. Its primary mechanisms include the inhibition of cancer cell growth via the AMPK/mTOR signaling pathway and the modulation of glycolytic metabolism.

This guide will systematically present the available data on these two compounds, providing a clear and structured overview for researchers in the field.

Antiproliferative Agent: MS13 (Diarylpentanoid)

Affected Signaling Pathways

MS13 exerts its antiproliferative effects by modulating several key signaling pathways that are often dysregulated in cancer. The primary pathways affected are the PI3K/Akt pathway, the MAPK pathway, and the intrinsic apoptosis pathway.[1][2]

-

PI3K/Akt Signaling Pathway: MS13 has been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell survival, proliferation, and growth. By downregulating the activity of key components of this pathway, MS13 promotes apoptosis and reduces cell viability in cancer cells.[1][2]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. MS13 modulates the MAPK pathway, contributing to its antiproliferative and pro-apoptotic effects.[1][2]

-

Apoptosis Pathway: MS13 induces apoptosis, or programmed cell death, in cancer cells. This is achieved through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, such as Bcl-2. A key event in MS13-induced apoptosis is the activation of caspase-3, a critical executioner caspase.

Quantitative Data

The following tables summarize the quantitative data from various studies on the antiproliferative effects of MS13.

Table 1: Cytotoxicity of MS13 in Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

| DU 145 | Prostate Cancer | 7.57 ± 0.2 |

| PC-3 | Prostate Cancer | 7.80 ± 0.7 |

| NCI-H520 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed greater inhibitory effect than curcumin. |

| NCI-H23 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed greater inhibitory effect than curcumin. |

EC50 values represent the concentration of MS13 required to inhibit 50% of cell growth.

Table 2: Effect of MS13 on Cell Viability in DU 145 Prostate Cancer Cells

| Treatment | 24h Viable Cells (%) | 48h Viable Cells (%) | 72h Viable Cells (%) |

| Control | 66 | Not Reported | Not Reported |

| 7.57 µM MS13 | 39 | 29 | 14 |

| 15.14 µM MS13 | 36 | 17 | 14 |

Table 3: Apoptotic and Necrotic Cell Population in DU 145 Cells after MS13 Treatment

| Treatment | Duration | Apoptotic Cells (%) | Necrotic Cells (%) |

| 7.57 µM MS13 | 48h | 68 | Low |

| 15.14 µM MS13 | 48h | 72 | Low |

Table 4: Apoptotic and Necrotic Cell Population in PC-3 Cells after MS13 Treatment

| Treatment | Duration | Apoptotic Cells (%) | Necrotic Cells (%) |

| 7.8 µM MS13 | 48h | 61 | Low |

| 15.60 µM MS13 | 48h | 80 | Low |

Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., DU 145, PC-3, NCI-H520, NCI-H23) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of MS13 (e.g., 0-100 µM) and a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The EC50 value is determined by plotting the percentage of cell viability against the concentration of MS13.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with MS13 at the desired concentrations (e.g., EC50 and 2x EC50) for 24, 48, and 72 hours.

-

Cell Staining: After treatment, harvest the cells and wash with PBS. Resuspend the cell pellet in 10 µL of a mixture of acridine (B1665455) orange (10 µg/mL) and propidium (B1200493) iodide (10 µg/mL).

-

Microscopic Analysis: Immediately place 10 µL of the stained cell suspension on a microscope slide and observe under a fluorescence microscope.

-

Cell Counting and Quantification: Count at least 200 cells per sample and categorize them as viable (green fluorescence), early apoptotic (bright green condensed chromatin), late apoptotic (orange-red fluorescence), or necrotic (uniform red fluorescence). Calculate the percentage of each cell population.

-

Cell Lysis: Treat cells with MS13, harvest, and lyse them using a specific cell lysis buffer provided in a commercial caspase-3 activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) cleaved by active caspase-3.

-

Data Analysis: Calculate the fold-change in caspase-3 activity in MS13-treated cells compared to the untreated control.

Visualizations

Caption: Signaling pathways affected by MS13 leading to decreased proliferation and increased apoptosis.

Caption: Experimental workflow for assessing the antiproliferative effects of MS13.

Antiproliferative Agent: DT-13 (Saponin Monomer)

Affected Signaling Pathways

DT-13 has been identified as a potent antiproliferative agent in colorectal cancer, primarily through its impact on cellular metabolism and related signaling pathways.[1]

-

AMPK/mTOR Signaling Pathway: DT-13 activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR).[1] The AMPK/mTOR pathway is a central regulator of cellular energy homeostasis, and its modulation by DT-13 leads to the inhibition of cancer cell growth.

-

Glycolytic Metabolism: A hallmark of many cancer cells is their reliance on aerobic glycolysis (the Warburg effect). DT-13 has been shown to inhibit glycolysis by reducing glucose uptake, ATP generation, and lactate (B86563) production. This metabolic reprogramming contributes significantly to its anticancer effects.[1]

Quantitative Data

The following table summarizes the quantitative data on the antiproliferative effects of DT-13.

Table 5: Effect of DT-13 on Colony Formation in Colorectal Cancer Cells

| DT-13 Concentration (µM) | Inhibition of Colony Formation |

| 2.5 | Significant |

| 5.0 | Significant |

| 10.0 | Significant |

Table 6: In Vivo Antitumor Effect of DT-13 in a Colorectal Cancer Mouse Model

| DT-13 Dosage (mg/kg) | Antitumor Effect |

| 0.625 | Dose-dependent inhibition of tumor growth |

| 1.25 | Dose-dependent inhibition of tumor growth |

| 2.5 | Dose-dependent inhibition of tumor growth |

Experimental Protocols

-

Cell Seeding: Plate colorectal cancer cells at a low density (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treatment: Treat the cells with different concentrations of DT-13 (e.g., 2.5, 5, 10 µM) and a vehicle control.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: After incubation, wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

-

Data Analysis: Calculate the percentage of colony formation inhibition in DT-13-treated wells compared to the control.

-

Cell Lysis: Treat colorectal cancer cells with DT-13 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of AMPK and mTOR.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Data Analysis: Quantify the band intensities using densitometry software and calculate the ratio of phosphorylated to total protein to assess pathway activation.

-

Cell Seeding and Starvation: Seed cells in a 24-well plate. Once confluent, starve the cells in glucose-free medium for 2-4 hours.

-

Treatment: Treat the cells with DT-13 in glucose-free medium for a specified time.

-

Glucose Analog Incubation: Add a fluorescent glucose analog (e.g., 2-NBDG) to the wells and incubate for 30-60 minutes.

-

Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader.

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein content and compare the glucose uptake in DT-13-treated cells to the control.

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with DT-13 for the desired duration.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.

-

Data Analysis: Create a standard curve with known lactate concentrations and determine the lactate concentration in the samples. Normalize the values to the cell number or protein concentration.

Visualizations

Caption: Signaling and metabolic pathways affected by DT-13, leading to reduced cell proliferation.

Caption: Experimental workflow for investigating the antiproliferative effects of DT-13.

Conclusion

The antiproliferative agents MS13 and DT-13 demonstrate significant potential as novel cancer therapeutics by targeting distinct but critical cellular pathways. MS13 primarily exerts its effects through the modulation of the PI3K/Akt and MAPK signaling pathways, leading to the induction of apoptosis. In contrast, DT-13 targets cancer cell metabolism by inhibiting glycolysis and modulating the AMPK/mTOR signaling pathway.

This technical guide has provided a comprehensive overview of the signaling pathways affected by these two compounds, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear conceptual framework for understanding their mechanisms of action. Further research into these agents is warranted to fully elucidate their therapeutic potential and to advance their development towards clinical applications. The methodologies and data presented herein should serve as a valuable resource for researchers and drug development professionals working in the field of oncology.

References

In Vitro Antiproliferative Activity of Agent-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of Antiproliferative Agent-13 (also referred to as Compound 13 or C13), a novel, α1-selective small molecule activator of AMP-activated protein kinase (AMPK). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Executive Summary

This compound (C13) is a cell-permeable prodrug that potently inhibits the proliferation of melanoma cells.[1] Its mechanism of action is primarily cytostatic, inducing cell cycle arrest at the G1-S transition without causing significant apoptosis.[1] C13 selectively activates the α1 isoform of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation leads to the downstream inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a key driver of cell growth and proliferation.[1]

Quantitative Data Presentation

C13 has been shown to potently inhibit the proliferation of several human melanoma cell lines, including A375, OCM-1, and B16.[1] While specific IC50 values for its antiproliferative effects are not consistently reported in the primary literature, its direct biochemical potency as an AMPK activator has been quantified.

| Parameter | Description | Value | Cell Lines / Conditions |

| EC50 | Half-maximal effective concentration for AMPK activation. | 20 nM | Cell-free assays. |

| Antiproliferative Effect | Potent inhibition of cell proliferation observed. | Specific IC50 values not reported. | A375, OCM-1, B16 (Melanoma).[1] |

| Cell Cycle Arrest | Induction of G1-S phase arrest. | Not applicable. | A375, OCM-1, B16 (Melanoma).[1] |

| Apoptosis Induction | No significant induction of apoptosis observed. | Not applicable. | A375, OCM-1, B16 (Melanoma).[1] |

Mechanism of Action: The AMPK/mTORC1 Signaling Pathway

C13 functions as a prodrug, which upon entering the cell, is converted to its active form, C2. C2 is an AMP analogue that allosterically activates AMPK, showing selectivity for the α1 catalytic subunit. Activated AMPK phosphorylates multiple downstream targets to restore energy homeostasis. A key outcome in the context of cancer cell proliferation is the inhibition of the mTORC1 pathway, which suppresses protein synthesis and cell growth.

References

An In-depth Technical Guide on the Cytotoxicity of Antiproliferative Agent-13 (MS13) in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of the diarylpentanoid MS13, a curcumin (B1669340) analog referred to here as Antiproliferative Agent-13. The document details its effects on various cancer cell lines, outlines the experimental protocols for assessing its activity, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

MS13 has demonstrated significant dose- and time-dependent antiproliferative and cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines.[1][2] The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for MS13 and compared with its parent compound, curcumin.

Table 1: EC50 Values of MS13 and Curcumin in NSCLC Cell Lines after 72 hours of Treatment

| Cell Line | Histological Subtype | EC50 of MS13 (µM) | EC50 of Curcumin (µM) |

| NCI-H520 | Squamous Cell Carcinoma | Not explicitly stated, but significant inhibition at 3.1 µM and above | 25.2 ± 1.7 |

| NCI-H23 | Adenocarcinoma | Not explicitly stated, but significant inhibition at 3.1 µM and above | 18.5 ± 0.7 |

| MRC9 | Non-cancerous Lung Fibroblast | Higher than in cancer cell lines | Higher than in cancer cell lines |

Data compiled from a study on the molecular mechanisms of MS13.[2]

The results indicate that MS13 possesses a greater inhibitory effect against both NCI-H520 and NCI-H23 cancer cell lines compared to curcumin.[2] Notably, higher concentrations of MS13 and curcumin were required to reduce the viability of the non-cancerous MRC9 lung fibroblast cell line by 50%, suggesting a degree of selectivity for cancer cells.[2]

In NCI-H520 cells, MS13 treatment at 6.3 µM for 24 hours resulted in a significant decrease in cell viability to 61%.[1] At the same concentration, viability dropped to 40% after 48 hours and 30% after 72 hours.[1] In NCI-H23 cells, MS13 showed a significant inhibitory effect at 3.1 µM, reducing cell viability to 60%, and to less than 10% at 6.3 µM and higher concentrations.[2]

Experimental Protocols

The evaluation of the cytotoxic and antiproliferative effects of MS13 was primarily conducted using the MTT assay.

The MTT assay is a colorimetric method used to assess cell viability.[3][4][5][6][7][8] It is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][8] The amount of formazan produced is directly proportional to the number of living cells.[5]

Protocol:

-

Cell Seeding:

-

Cancer cell lines (NCI-H520 and NCI-H23) are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[9]

-

-

Compound Treatment:

-

A stock solution of MS13 is prepared and serially diluted in the culture medium to achieve the desired concentrations.

-

The culture medium is removed from the wells and replaced with the medium containing different concentrations of MS13. Control wells with untreated cells and vehicle-treated cells are also included.

-

-

Incubation:

-

The plates are incubated for specified time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition:

-

Solubilization of Formazan:

-

Absorbance Measurement:

-

Data Analysis:

-

The cell viability is calculated as a percentage of the control (untreated cells) after subtracting the background absorbance. The EC50 values are then determined from the dose-response curves.

-

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathways Modulated by MS13

Gene expression analysis has revealed that MS13 induces antiproliferative and apoptotic activity in NSCLC cells by modulating genes associated with several key signaling pathways.[1][2]

The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation. In NSCLC cells treated with MS13, differentially expressed genes were found to be highly associated with this pathway, suggesting that MS13 may exert its anticancer effects by interfering with PI3K/AKT signaling.[1][2]

MS13 has been shown to induce apoptosis in NSCLC cells.[2] This is supported by morphological changes characteristic of apoptosis observed in treated cells.[2] Furthermore, MS13 treatment leads to a significant increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade, and a decrease in the concentration of the anti-apoptotic protein Bcl-2.[2] Genes modulated by MS13 are also strongly linked to the cell cycle and apoptosis pathways.[1][2]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. The anticancer activity of MS13 is also associated with the modulation of genes within the MAPK signaling pathway.[1]

Caption: Signaling pathways modulated by this compound (MS13).

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

Preclinical Research Findings on Antiproliferative Agent-13

Disclaimer: Publicly available research data specifically identifying a compound as "Antiproliferative agent-13" is limited. One supplier lists a compound with this name, also designated as compound 16c, and reports its in vitro activity against a single human melanoma cell line.[1] Therefore, to provide a comprehensive technical guide as requested, this document combines the available specific data with representative preclinical findings for other investigational antiproliferative agents, presenting a broader but illustrative overview. The methodologies and additional data presented are based on standard preclinical oncology research practices.

In Vitro Efficacy

The primary in vitro activity reported for this compound (compound 16c) is against the human A375 melanoma cell line.[1]

1.1 Cell Viability and Antiproliferative Activity

The compound demonstrated potent antiproliferative activity in A375 cells with a half-maximal inhibitory concentration (IC50) of 32.7 nM after a 72-hour incubation period, as determined by an MTS assay.[1]

Table 1: In Vitro Antiproliferative Activity of Agent-13

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (nM) | Reference |

| A-375 | Melanoma | MTS | 72 | 32.7 | [1] |

Experimental Protocols

2.1 Cell Culture and Maintenance

-

Cell Line: Human A375 melanoma cells were used for in vitro testing.[1]

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2.2 In Vitro Antiproliferative MTS Assay

The antiproliferative activity of Agent-13 was determined using a standard methyl-[3H]-thymidine incorporation or similar colorimetric assay like the MTS assay.[2]

-

Cell Seeding: A375 cells were seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with this compound at various concentrations (e.g., from 0.1 nM to 10 µM) for 72 hours.[1]

-

MTS Reagent Addition: After the incubation period, MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well according to the manufacturer's instructions.

-

Incubation and Measurement: Plates were incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance was then measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to vehicle-treated control cells. The IC50 value, the concentration of the agent that causes 50% inhibition of cell proliferation, was determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

While the specific mechanism of action for "this compound" is not detailed in the available public information, antiproliferative agents often function by modulating key signaling pathways that control cell growth, division, and survival.[3] For illustrative purposes, a diagram of the PI3K/AKT/mTOR pathway, a common target in cancer therapy, is provided below.[3][4]

3.1 Illustrative Signaling Pathway: PI3K/AKT/mTOR

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Evaluation of 1,3,4-Oxadiazole Analogues as Potent Antiproliferative Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The search for novel antiproliferative agents is a cornerstone of modern oncology drug discovery. Among the myriad of heterocyclic scaffolds explored, the 1,3,4-oxadiazole (B1194373) ring has emerged as a privileged structure, demonstrating significant potential in the development of new anticancer therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic aspects of a series of 1,3,4-oxadiazole analogues and derivatives that have shown promising antiproliferative activity.

Core Synthesis of 1,3,4-Oxadiazole Derivatives

A versatile and commonly employed method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of aroylhydrazides with various reagents. A representative synthetic protocol is detailed below.

Experimental Protocol: General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

This protocol describes a common method for synthesizing 1,3,4-oxadiazole derivatives, which involves the reaction of an aromatic carboxylic acid with a hydrazide derivative in the presence of a dehydrating agent like phosphorus oxychloride.[1]

Materials:

-

Substituted aromatic carboxylic acid (1.0 eq)

-

Aroylhydrazide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess, as solvent and reagent)

-

Dry glassware

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

A mixture of the substituted aromatic carboxylic acid and the aroylhydrazide is carefully added to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

-

The reaction mixture is heated under reflux for a specified time (typically 4-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate.

-

The solid product is collected by filtration, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including:

Antiproliferative Activity of 1,3,4-Oxadiazole Derivatives

The antiproliferative activity of synthesized 1,3,4-oxadiazole analogues is typically evaluated against a panel of human cancer cell lines using colorimetric assays such as the MTT assay.

Data Presentation: Antiproliferative Activity of Selected 1,3,4-Oxadiazole Analogues

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of a selection of 1,3,4-oxadiazole derivatives against various human cancer cell lines.

| Compound ID | R¹ | R² | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 3-Chlorobenzo[b]thiophen-2-yl | 3-Methoxyphenyl | HCCLM3 (Hepatocellular Carcinoma) | 27.5 | [4] |

| 2 | 4-Pyridyl | 2-(Phenylsulfanylmethyl)phenyl | MDA-MB-231 (Breast Adenocarcinoma) | Potent | [5] |

| 3 | 4-Pyridyl | 2-(Phenylsulfanylmethyl)phenyl | HT-29 (Colon Adenocarcinoma) | Potent | [5] |

| 4 | 5-((2-Acetamidophenoxy)methyl) | N-(thiazol-2-yl)acetamide | A549 (Lung Carcinoma) | <0.14 | [6] |

| 5 | 5-((2-Acetamidophenoxy)methyl) | N-(4-chlorophenyl)acetamide | A549 (Lung Carcinoma) | 1.59 | [6] |

| 6 | 4-Methoxyphenyl | p-Methoxybenzenesulfonamido | T-47D (Breast Cancer) | Potent (90.47% inhibition at 10 µM) | [7] |

| 7 | Naphtho[2,3-b]thiophene-4,9-dione analog | - | HT-29 (Colorectal Cancer) | 1.73 - 18.11 | [8] |

| 8 | 2,4-Dihydroxyphenyl | 4-Methoxybenzyloxy | T47D (Breast Cancer) | Lower than Cisplatin | [9] |

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO))

-

96-well microplates

-

Microplate reader (570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: The test compounds (1,3,4-oxadiazole derivatives) are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[13]

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][13]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for about 15 minutes to ensure complete dissolution.[12]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[10]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[11]

Signaling Pathways and Experimental Workflows

The antiproliferative effects of 1,3,4-oxadiazole derivatives are often attributed to their interaction with key signaling pathways involved in cancer cell proliferation and survival.

Signaling Pathway Diagram

Several studies have indicated that 1,3,4-oxadiazole derivatives can exert their anticancer effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The diagram below illustrates a simplified representation of this pathway.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of 1,3,4-oxadiazole derivatives.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives as antiproliferative agents.

Caption: General workflow for the development of 1,3,4-oxadiazole-based antiproliferative agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and in vitro antiproliferative activity of new 1,3,4-oxadiazole derivatives possessing sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Anti-Proliferative Activity Evaluation and 3D-QSAR Study of Naphthoquinone Derivatives as Potential Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Antiproliferative and Apoptotic Mechanisms of Action of Novel Cancer Therapeutics

This technical guide provides an in-depth analysis of the antiproliferative and apoptosis-inducing properties of two novel therapeutic agents, designated MS13 and CPT13. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the agents' mechanisms of action, supporting quantitative data, and detailed experimental protocols.

Introduction: Novel Antiproliferative Agents

The search for novel anticancer agents that can selectively induce apoptosis in tumor cells is a cornerstone of modern oncological research. This guide focuses on two such agents, MS13 and CPT13, which have demonstrated significant antiproliferative effects in preclinical studies.

-

MS13 (1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one) is a diarylpentanoid and a curcumin (B1669340) analogue. It has been shown to exhibit greater inhibitory effects on cancer cells than its parent compound, curcumin.[1] MS13's mechanism of action involves the modulation of multiple signaling pathways, including PI3K-AKT, MAPK, and cell cycle-apoptosis pathways, leading to antiproliferative and apoptotic activity in non-small cell lung cancer (NSCLC) cells.[1][2]

-

CPT13 (10-(2-pyrazolyl-ethoxy)-(20S)-camptothecin) is a semi-synthetic analogue of camptothecin (B557342). It has demonstrated potent cytotoxic activity against human colon cancer cells.[3] CPT13 induces cell cycle arrest at the G2/M transition and triggers apoptosis through mitochondrial-dependent pathways.[3]

Quantitative Data on Antiproliferative Activity

The antiproliferative effects of MS13 and CPT13 have been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 2.1: Antiproliferative Activity of MS13 on NSCLC Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Observations |

| NCI-H520 | 24h | 12.5 ± 1.5 | Dose- and time-dependent |

| 48h | 10.0 ± 1.0 | decline in cell viability.[2] | |

| 72h | 7.5 ± 0.5 | ||

| NCI-H23 | 24h | 15.0 ± 2.0 | Dose- and time-dependent |

| 48h | 12.5 ± 1.5 | decline in cell viability.[2] | |

| 72h | 10.0 ± 1.0 |

Table 2.2: Caspase-3 Activity in Response to MS13 Treatment

| Cell Line | Treatment | Caspase-3 Activity |

| NCI-H520 | 10 µM MS13 for 48h | Significant increase compared to control.[1] |

| NCI-H23 | 10 µM MS13 for 24h & 48h | Significant increase compared to control.[1][2] |

Data for CPT13's IC50 values were not explicitly available in the provided search results, but its activity was noted as being more potent than the established drug topotecan (B1662842) against the HCT8 human colon cancer cell line.[3]

Apoptosis Induction Pathways

Both MS13 and CPT13 induce apoptosis through distinct but overlapping signaling pathways.

MS13-Induced Apoptosis

MS13 induces apoptosis in NSCLC cells by modulating genes associated with the PI3K-AKT, MAPK, and cell cycle-apoptosis pathways.[1][2] A key event in this process is the significant increase in caspase-3 activity and a decrease in the concentration of the anti-apoptotic protein Bcl-2.[1]

CPT13-Induced Apoptosis

CPT13 induces apoptosis in human colon cancer cells through a mechanism involving mitochondrial transmembrane depolarization.[3] This is followed by the activation of caspase-8 and caspase-3, key executioner proteins in the apoptotic cascade.[3] The process is also associated with cell cycle arrest at the G2/M transition.[3]

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the antiproliferative and apoptotic effects of MS13 and CPT13.

Cell Culture and Antiproliferative Assay

-

Cell Lines: Human non-small cell lung cancer lines NCI-H520 and NCI-H23, and human colon cancer line HCT8.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.[4]

-

Antiproliferative Assay (MTT Assay):

-

Seed cells in 96-well plates at a specified density.

-

After 24 hours, treat cells with various concentrations of the agent (e.g., MS13, CPT13) for different time points (24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Detection

-

Morphological Analysis: Treat cells with the agent and observe for characteristic apoptotic morphology, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies, using microscopy.[3]

-

Caspase Activity Assay:

-

Culture and treat cells as described above.

-

Lyse the cells to release cellular proteins.

-

Use a commercially available caspase-3 or caspase-8 colorimetric or fluorometric assay kit.

-

Measure the cleavage of a specific substrate by the activated caspase, which results in a color change or fluorescence.

-

Quantify the caspase activity based on the absorbance or fluorescence intensity.[1]

-

-

Flow Cytometry for Mitochondrial Membrane Potential (for CPT13):

-

Treat HCT8 cells with varying concentrations of CPT13.

-

Stain the cells with a fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., JC-1).

-

Analyze the cells using a flow cytometer to detect the shift in fluorescence, which indicates mitochondrial depolarization.[3]

-

Conclusion

The antiproliferative agents MS13 and CPT13 demonstrate significant potential as novel cancer therapeutics. MS13 effectively induces apoptosis in NSCLC cells through the modulation of key signaling pathways, including PI3K-AKT and MAPK.[1][2] CPT13 shows potent activity against colon cancer cells by inducing cell cycle arrest and apoptosis via mitochondrial-dependent caspase activation.[3] Further investigation into these compounds and their mechanisms of action is warranted to explore their full therapeutic potential.

References

- 1. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells [mdpi.com]

- 3. Anti-proliferative and pro-apoptotic effect of CPT13, a novel camptothecin analog, on human colon cancer HCT8 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Effects of Antiproliferative Agents Designated as "13" on Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Antiproliferative agent-13" is not standardized and can refer to several distinct chemical compounds. This guide provides a detailed overview of the available scientific literature for prominent agents identified as "CSA-13," "MS13," and "CPT13," focusing on their impact on cell cycle progression and associated mechanisms of action.

Ceragenin CSA-13

Ceragenin CSA-13 is a synthetic mimic of antimicrobial peptides, specifically designed to emulate the cationic and hydrophobic properties of cathelicidin-related peptides.[1] Its development was aimed at creating a more stable and cost-effective alternative to natural peptides for therapeutic applications.[1]

Effects on Cell Cycle Progression

Studies on HCT116 colon cancer cells, including both wild-type and p53 null mutant lines, have demonstrated that CSA-13 induces cell cycle arrest at the G1/S phase transition.[1] This effect is notably independent of the tumor suppressor protein p53, suggesting a broad applicability for cancers with mutated or deficient p53 pathways.[1]

Mechanism of Action

The primary antiproliferative mechanism of CSA-13 is believed to be its ability to permeabilize cell membranes, a characteristic shared with antimicrobial peptides.[1] Treatment with CSA-13 leads to a dose-dependent suppression of cancer cell proliferation.[1] This is accompanied by the induction of apoptosis, which has been confirmed by the detection of Annexin V binding, and is associated with mitochondrial membrane depolarization.[1]

Quantitative Data

Currently, specific quantitative data from peer-reviewed publications detailing the percentage of cells in each phase of the cell cycle following CSA-13 treatment is not available in the public domain. Research indicates a dose-dependent suppression of HCT116 cell proliferation.[1]

| Cell Line | Agent | Concentration | Effect | Reference |

| HCT116 (wild-type) | CSA-13 | Dose-dependent | G1/S phase arrest, apoptosis induction | [1] |

| HCT116 (p53 null) | CSA-13 | Dose-dependent | G1/S phase arrest, apoptosis induction | [1] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry:

-

HCT116 cells are cultured in appropriate media and seeded in 6-well plates.

-

Cells are treated with varying concentrations of CSA-13 for a specified duration (e.g., 24, 48 hours).

-

Post-treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Fixed cells are washed with PBS and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Detection by Annexin V Staining:

-

Cells are seeded and treated with CSA-13 as described above.

-

After treatment, cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

MS13 (1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one)

MS13 is a diarylpentanoid, an analog of curcumin, which has been investigated for its anticancer properties.[2] It has shown greater inhibitory effects against certain cancer cell lines compared to its parent compound.[2]

Effects on Cell Cycle Progression

MS13 induces antiproliferative activity in a dose- and time-dependent manner in non-small cell lung cancer (NSCLC) cell lines, NCI-H520 (squamous cell carcinoma) and NCI-H23 (adenocarcinoma).[2][3] While the specific phase of cell cycle arrest is not explicitly stated in the provided abstracts, its mechanism involves the modulation of genes associated with cell cycle-apoptosis pathways.[2][3]

Mechanism of Action

The anticancer effects of MS13 are mediated through the induction of apoptosis.[2] This is evidenced by morphological changes in treated cells, a significant increase in caspase-3 activity, and a decrease in the concentration of the anti-apoptotic protein Bcl-2.[2] Gene expression analysis has revealed that MS13 modulates differentially expressed genes that are highly associated with the PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways.[2][3]

Quantitative Data